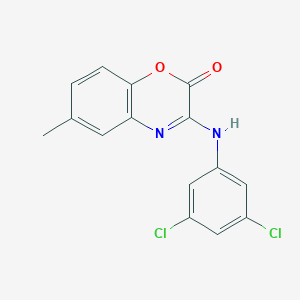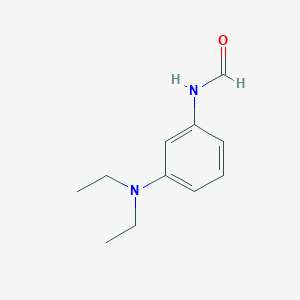
N-(3-Diethylamino-phenyl)-formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Diethylamino-phenyl)-formamide is an organic compound with the molecular formula C12H18N2O. It is a white crystalline solid that is soluble in organic solvents such as ethanol and ether. This compound is known for its aromatic properties and is commonly used as a reagent in organic synthesis and as a precursor for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(3-Diethylamino-phenyl)-formamide can be synthesized through the reaction of 3-diethylaminophenol with formic acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the formamide group. Another method involves the reaction of 3-diethylaminophenylamine with formic acid or formic anhydride under similar conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize the formation of by-products. The product is then purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: N-(3-Diethylamino-phenyl)-formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-(3-Diethylamino-phenyl)-formic acid.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products:
Oxidation: N-(3-Diethylamino-phenyl)-formic acid.
Reduction: N-(3-Diethylamino-phenyl)-amine.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-(3-Diethylamino-phenyl)-formamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-Diethylamino-phenyl)-formamide involves its interaction with specific molecular targets. The formamide group can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The diethylamino group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
N-(3-Diethylamino-phenyl)-acetamide: Similar structure but with an acetamide group instead of a formamide group.
N-(3-Diethylamino-phenyl)-methanamine: Contains a methanamine group instead of a formamide group.
N-(3-Diethylamino-phenyl)-propionamide: Similar structure with a propionamide group.
Uniqueness: N-(3-Diethylamino-phenyl)-formamide is unique due to its specific formamide group, which imparts distinct chemical reactivity and biological activity. The presence of the diethylamino group further enhances its solubility and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-[3-(diethylamino)phenyl]formamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-3-13(4-2)11-7-5-6-10(8-11)12-9-14/h5-9H,3-4H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIPVFDSQLTSKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=CC(=C1)NC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-phenyl-4H-pyrazolo[1,5-b][1,2,4]benzothiadiazine 9,9-dioxide](/img/structure/B8039728.png)
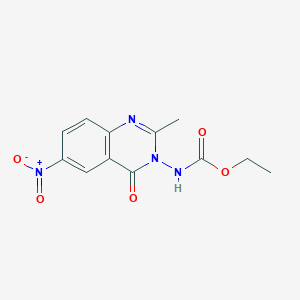
![methyl N-[2-(1,3-benzothiazol-2-ylsulfonyl)ethyl]carbamate](/img/structure/B8039749.png)

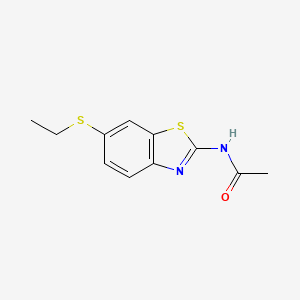
![[2-(dimethylamino)-2-oxoethyl] N'-(3,4-dichlorophenyl)carbamimidothioate](/img/structure/B8039768.png)
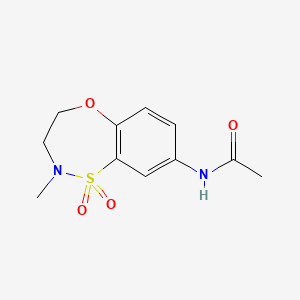
![4,5-Dichloro-3-methyl-1-(2-methylsulfonylethyl)pyrazolo[3,4-b]quinoline](/img/structure/B8039789.png)
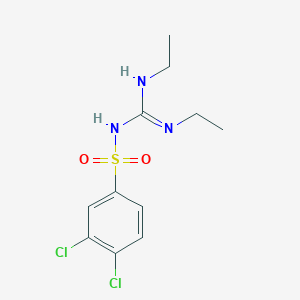
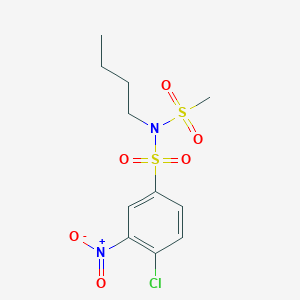
![3,4-Dichlorospiro[chromene-2,1'-cyclopentane]](/img/structure/B8039801.png)
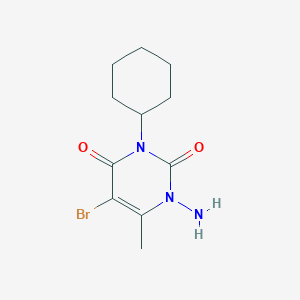
![2-methoxyethyl N-[(2-aminobenzoyl)amino]carbamate](/img/structure/B8039815.png)
